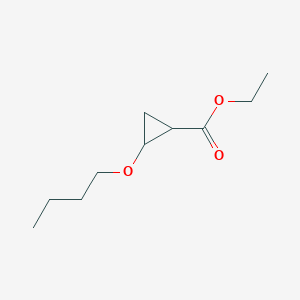
Ethyl 2-butoxycyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-butoxycyclopropanecarboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its cyclopropane ring, which is known for its strained three-membered structure, making it a unique and interesting subject for chemical studies.
准备方法
The synthesis of ethyl 2-butoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 2-butoxy-1-alkene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures .
Industrial production methods are less documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the high quality of the final product.
化学反应分析
Ethyl 2-butoxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and transition metal complexes. Major products formed from these reactions include various substituted cyclopropanes, carboxylic acids, and alcohols.
科学研究应用
Ethyl 2-butoxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of cyclopropane chemistry and its reactivity.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes the investigation of its derivatives for therapeutic uses.
作用机制
The mechanism of action of ethyl 2-butoxycyclopropanecarboxylate involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it a useful intermediate in chemical reactions. It can participate in ring-opening reactions, forming reactive intermediates that can further react with other molecules. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can then participate in further biochemical pathways .
相似化合物的比较
Ethyl 2-butoxycyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:
Ethyl cyclopropanecarboxylate: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an ester, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the butoxy ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
ethyl 2-butoxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-13-9-7-8(9)10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGOQJCEVLDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
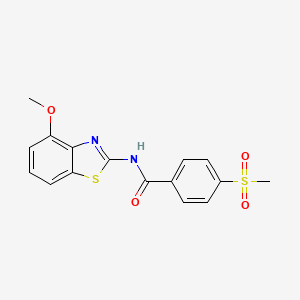


![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
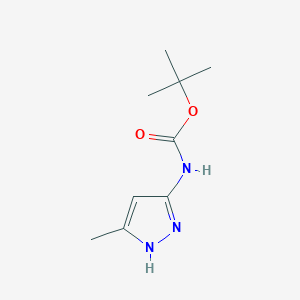
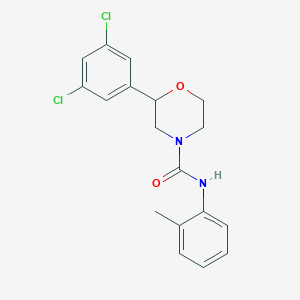
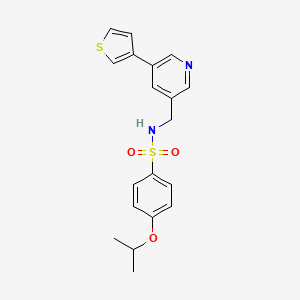
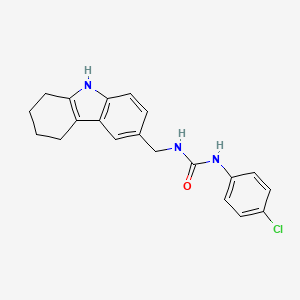
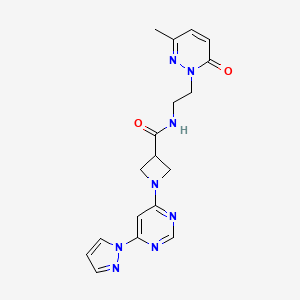
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2676099.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2676100.png)
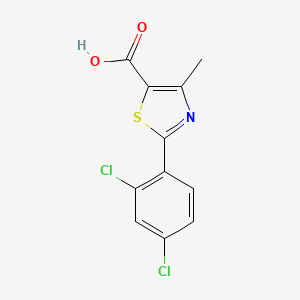
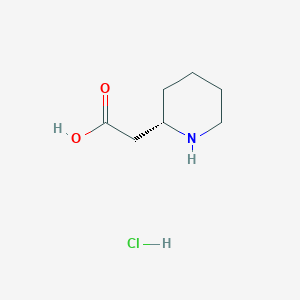
![3-[4-(methylsulfanyl)phenyl]-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B2676106.png)
